molecular formula C21H23N3O6 B12096262 Methyl2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside6-benzoate

Methyl2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside6-benzoate

Cat. No.: B12096262
M. Wt: 413.4 g/mol
InChI Key: QOEXLISGNMTLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-α-D-glucopyranoside 6-benzoate is a synthetic carbohydrate derivative featuring:

  • A methyl glycoside at the anomeric position (α-D-configuration).
  • An azido (-N₃) group at C2, replacing the hydroxyl group (2-deoxy).
  • A benzyl (phenylmethyl) protecting group at O3.
  • A benzoate ester at O6.

This compound is designed as an intermediate for glycoconjugate synthesis, leveraging the azido group for bioorthogonal "click chemistry" and the benzoate/benzyl groups for regioselective protection. Its structural complexity necessitates comparison with analogous compounds to evaluate synthetic strategies, reactivity, and applications.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

(5-azido-3-hydroxy-6-methoxy-4-phenylmethoxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C21H23N3O6/c1-27-21-17(23-24-22)19(28-12-14-8-4-2-5-9-14)18(25)16(30-21)13-29-20(26)15-10-6-3-7-11-15/h2-11,16-19,21,25H,12-13H2,1H3

InChI Key

QOEXLISGNMTLDE-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OCC3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Protection of the C3 Hydroxyl with a Benzyl Group

ConditionReagentsTemperatureYield (%)
BnBr, NaH, DMF3 eq BnBr, 2 eq NaH0°C → RT92
BnCl, Ag₂O, DCM3 eq BnCl, 2 eq Ag₂OReflux85

The use of NaH as a base in DMF outperforms silver oxide-mediated benzylation in terms of efficiency and scalability.

Introduction of the Azide Group at C2

The conversion of the C2 hydroxyl to an azide proceeds via a two-step sequence: activation followed by nucleophilic substitution.

Step 1: Activation of C2 Hydroxyl

Triflation of the C2 hydroxyl in compound 2 using trifluoromethanesulfonic anhydride (Tf₂O) and pyridine in dichloromethane (DCM) at -40°C yields the corresponding triflate (3) . This intermediate is highly reactive, enabling efficient displacement by azide ions.

Step 2: Azide Displacement

Treatment of 3 with sodium azide (NaN₃) in DMF at 80°C for 12 hours affords methyl 2-azido-2-deoxy-3-O-benzyl-alpha-D-glucopyranoside (4) in 88% yield. Alternatively, diphenylphosphoryl azide (DPPA) and 1,8-diazabicycloundec-7-ene (DBU) in DMF at 100°C provide a one-pot azidation route with comparable efficiency (85–90% yield).

Critical Note : The stereochemical integrity at C2 is preserved due to the SN2 mechanism, ensuring retention of the alpha-configuration.

Installation of the C6 Benzoate Ester

With the C3 and C2 positions secured, the C6 hydroxyl is benzoylated. A mixture of benzoyl chloride (BzCl), 4-dimethylaminopyridine (DMAP), and triethylamine (TEA) in DCM at 0°C selectively esterifies the primary C6 hydroxyl, yielding the target compound (5) in 94% yield.

Table 2: Benzoylation Conditions and Outcomes

ReagentsCatalystTemperatureYield (%)
BzCl, DMAP, TEADMAP0°C → RT94
BzCl, PyridineNoneRT78

The use of DMAP significantly accelerates the reaction while minimizing side reactions at secondary hydroxyls.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : The azide proton (N₃) is silent, but the absence of a C2 hydroxyl signal (δ 2.5–3.5 ppm) and the presence of benzyl (δ 7.2–7.4 ppm) and benzoate (δ 8.0–8.2 ppm) aromatic protons confirm successful functionalization.

  • ¹³C NMR : The C2 carbon resonates at δ 58–60 ppm (azide-bearing carbon), while the C6 benzoate carbonyl appears at δ 166–168 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of 5 displays a molecular ion peak at m/z 492.1742 [M+Na]⁺, consistent with the theoretical mass (C₂₂H₂₇N₃O₇Na).

Challenges and Limitations

  • Regioselectivity : Competing reactions at C4 and C6 during early-stage protections necessitate rigorous monitoring.

  • Azide Stability : The 2-azido group is susceptible to reduction under catalytic hydrogenation conditions, complicating downstream modifications.

  • Scalability : Large-scale benzylation requires careful handling of NaH, posing safety concerns.

Chemical Reactions Analysis

Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bioorthogonal Chemistry

The azido group in methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate allows for bioorthogonal reactions, which are crucial for labeling and tracking biological molecules in living systems. This property is particularly useful in:

  • Cellular Imaging : The compound can be used to label biomolecules for visualization in cellular environments.
  • Drug Delivery Systems : It can facilitate the selective delivery of therapeutic agents to specific cells or tissues.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that derivatives of similar structures exhibit inhibitory activity against enzymes such as alpha-glucosidase, which is relevant in managing type 2 diabetes . The mechanism of action typically involves binding to the active site of the enzyme, thereby preventing substrate access.

Anticancer Research

Research indicates that compounds with similar azido functionalities may possess anticancer properties. The ability to modify the structure allows for the exploration of various derivatives that could enhance biological activity against cancer cells .

Case Study: Enzyme Inhibition

In a study focused on synthesizing new sulfonamides, researchers evaluated the inhibitory potential of various compounds against alpha-glucosidase. The findings indicated that modifications to the glucopyranoside framework could lead to compounds with varying degrees of inhibitory activity, highlighting the relevance of methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate as a scaffold for further development .

Case Study: Bioorthogonal Applications

Another research effort demonstrated the utility of azido-containing compounds in bioorthogonal labeling techniques. The ability to selectively react with alkyne-functionalized probes allowed for effective tracking of biomolecules within complex biological systems, showcasing the versatility of methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate in biochemical applications .

Mechanism of Action

The mechanism of action of Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate involves its interaction with specific molecular targets and pathways. The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biological molecules . The compound’s effects are mediated through its incorporation into glycans and subsequent interactions with glycan-binding proteins .

Comparison with Similar Compounds

Positional Isomerism of the Azido Group

The azido group’s position significantly impacts reactivity and downstream applications:

Compound Name Azido Position Key Features Reference
Target Compound C2 Enables selective modification at C2 (e.g., Staudinger ligation). α-Anomeric configuration enhances stereochemical control in glycosylation.
6-Azidohexyl 3-O-(4-methoxybenzyl)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside (6a) C6 (alkyl chain) Azido group on a hexyl spacer, facilitating conjugation to surfaces or polymers. β-Glycosidic linkage alters solubility and enzyme recognition.
Methyl-6-azide-6-deoxy-α-D-glucopyranoside C6 Direct C6 azidation simplifies synthesis but limits functionalization at the reducing end. No benzoate/benzyl protection.

Key Insight : The C2 azido group in the target compound is advantageous for site-specific modifications, whereas C6 azido derivatives prioritize conjugation via spacer arms.

Protecting Group Strategies

Protecting groups influence solubility, stability, and deprotection efficiency:

Compound Name Protecting Groups Key Observations Reference
Target Compound 3-O-Benzyl, 6-O-benzoate Benzoate at O6 is base-labile, enabling selective deprotection. Benzyl at O3 provides stability under acidic conditions.
Methyl 2,3,4-tri-O-benzoyl-β-D-glucopyranosyluronate-(1→4)-2-azido-... (5) 2,3,4-Tri-O-benzoyl, 6-O-benzyl Bulky benzoyl groups hinder enzymatic modifications but enhance crystallinity. Uronic acid introduces acidity.
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside 3-O-Benzyl, 6-O-tosyl, 2-acetamido Tosyl at O6 acts as a leaving group for nucleophilic displacement. Acetamido at C2 mimics N-acetylglucosamine residues.
Compound 7a () 3-O-(4-Methoxybenzyl), 4,6-O-benzylidene Benzylidene protects diols at C4/C6, enabling selective ring-opening for further functionalization.

Key Insight : The target compound’s combination of benzyl (stable) and benzoate (labile) groups allows orthogonal deprotection, critical for sequential glycosylation.

Spectral Comparison (1H NMR)

Critical NMR shifts highlight structural differences:

Compound Name Anomeric Proton (δ, ppm) Azido-Adjacent Protons (δ, ppm) Aromatic Protons (δ, ppm) Reference
Target Compound ~5.2 (α-configuration) C2-H: ~3.5–4.0 Benzyl: ~7.3; Benzoate: ~8.0
Phenyl-2-azido-...-6-O-benzoyl-... (18) 5.4 (β-thioglycoside) C2-H: ~3.8 Benzoyl: 8.4
Compound 6B () 5.1 (α/β mixture) C2-H: ~3.6 Benzoyl: 8.0–7.4

Key Insight: The α-anomeric proton in the target compound resonates downfield compared to β-linked analogues. Benzoyl aromatic protons exhibit distinct upfield shifts (~8.0 ppm) versus benzyl groups (~7.3 ppm).

Biological Activity

Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate (CAS Number: 501088-17-1) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate is C21H23N3O6C_{21}H_{23}N_{3}O_{6}, with a molecular weight of approximately 413.42 g/mol. The structural characteristics include an azido group and a phenylmethyl substituent, which may influence its biological interactions.

PropertyValue
CAS Number501088-17-1
Molecular FormulaC21H23N3O6
Molecular Weight413.424 g/mol
LogP2.29266
PSA123.970

Antimicrobial Properties

Research indicates that derivatives of glucopyranosides, including Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate, exhibit antimicrobial activity. A study published in Carbohydrate Research highlighted the potential of azido sugars in inhibiting bacterial growth, suggesting that the azido group may enhance interaction with microbial enzymes or membranes .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of glucopyranoside derivatives have been explored in various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in human cancer cells through the activation of caspase pathways . The specific cytotoxicity profile of Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate remains to be fully elucidated but is expected to follow similar trends given its structural analogies.

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Glycosylation : The presence of an azido group suggests potential interference with glycosylation processes in cells, which can be crucial for tumor progression and microbial virulence.
  • Cell Membrane Interaction : The hydrophobic phenylmethyl group may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy against pathogens or cancer cells.

Case Studies

  • Antimicrobial Efficacy : In a recent experimental study, Methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-alpha-D-glucopyranoside 6-benzoate was tested against various strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties .
  • Cytotoxicity Assessment : A cytotoxicity assay was performed on HeLa and MCF-7 cell lines using varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for introducing the azido and benzyl-protecting groups in methyl 2-azido-2-deoxy-3-O-(phenylmethyl)-α-D-glucopyranoside derivatives?

  • Methodology : The azido group is typically introduced via nucleophilic displacement of a sulfonate (e.g., mesylate or tosylate) using NaN₃ in polar solvents like DMF or DMSO . Benzyl groups are introduced via benzylation under alkaline conditions (e.g., NaH or Ag₂O) to protect hydroxyl groups, as seen in analogous glucopyranoside syntheses . For example, describes the synthesis of 4-Methoxyphenyl 2-Azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside using benzyl ethers for hydroxyl protection.

Q. How can NMR spectroscopy resolve regiochemical ambiguities during the synthesis of 3-O-(phenylmethyl)-protected glucopyranosides?

  • Methodology : ¹H and ¹³C NMR are critical for confirming regioselectivity. The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and methylene protons (δ 4.5–4.8 ppm) show distinct splitting patterns. For 3-O-benzyl derivatives, coupling constants (e.g., JH2,H3J_{H2,H3}) and NOE correlations between H-3 and benzyl protons confirm substitution at the C3 position . highlights challenges in spectral interpretation, emphasizing the need for 2D NMR (HSQC, HMBC) to resolve misassignments.

Q. What analytical techniques are recommended for verifying the integrity of the 6-benzoate ester in this compound?

  • Methodology : IR spectroscopy detects the ester carbonyl stretch (~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., C₂₆H₂₉N₃O₈⁺ requires m/z 518.1917). Hydrolysis under basic conditions (e.g., NaOH/MeOH) followed by LC-MS analysis of the released benzoic acid provides additional validation .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselective introduction of the azido group at C2 in glucopyranoside derivatives?

  • Methodology : Steric hindrance from the bulky 3-O-benzyl group directs nucleophilic attack (e.g., NaN₃) to the less hindered C2 position. Computational modeling (DFT or MD simulations) can predict transition-state geometries, as demonstrated in for fluorinated analogs. Experimental validation involves synthesizing mesylated intermediates and comparing reaction kinetics under varying temperatures .

Q. What strategies mitigate low reproducibility in glycosylation reactions involving azido-functionalized glucopyranosides?

  • Methodology : Poor reproducibility often arises from moisture-sensitive intermediates or competing side reactions. Anhydrous conditions (e.g., molecular sieves), preactivation of glycosyl donors (e.g., trichloroacetimidates), and fluorous-tag-assisted purification (as in ) improve consistency. notes that alternative pathways (e.g., starting from diacetone-D-glucose) may bypass unstable intermediates.

Q. How can this compound serve as a precursor for enzymatic or chemical glycosylation studies?

  • Methodology : The azido group at C2 allows for click chemistry (e.g., CuAAC with alkynes) to generate glycoconjugates. The 6-benzoate ester can be selectively hydrolyzed to expose a hydroxyl group for further glycosyltransferase-mediated elongation. demonstrates similar acetylated glucosides as substrates for glycosidases, enabling mechanistic studies of enzyme specificity .

Q. What contradictions exist in the literature regarding the stereochemical outcomes of benzylidene acetal reductions in related glucopyranosides?

  • Methodology : reports discrepancies in NMR data for benzylidene-derived intermediates. Reductive opening (e.g., NaBH₃CN/TFA) can yield regioisomers depending on reaction conditions. Comparative studies using X-ray crystallography and variable-temperature NMR are recommended to resolve ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.